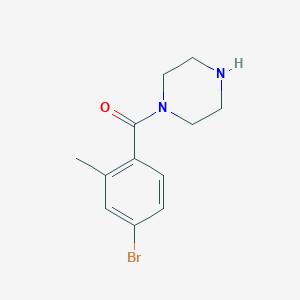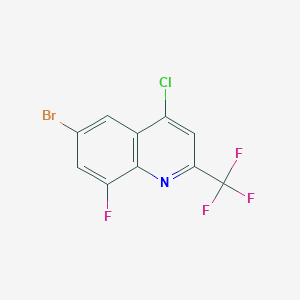
6-Bromo-4-chloro-8-fluoro-2-(trifluorométhyl)quinoléine
Vue d'ensemble
Description
“6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1156277-85-8 . It has a molecular weight of 328.49 . The IUPAC name for this compound is 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature of 4 degrees Celsius . The molecular weight of this compound is 328.49 .
Mécanisme D'action
The exact mechanism of action of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is not yet fully understood, but it is known to interact with a variety of biological molecules. 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is thought to interact with metal ions, proteins, and enzymes, and is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. In addition, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline has been shown to have an insecticidal effect, and has been studied as a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline has a number of advantages for use in laboratory experiments. It is relatively inexpensive, it has a low toxicity, and it is capable of forming strong bonds with other molecules. However, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline also has some limitations. It is not soluble in water, and its interactions with metal ions and proteins can be difficult to control.
Orientations Futures
The potential applications of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are still being explored, and there are a number of exciting future directions for research. These include the development of new synthesis methods for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, the exploration of the potential therapeutic applications of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline could lead to the discovery of new therapeutic agents and the development of new methods for detecting and controlling metal ions in aqueous solutions.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle présent dans ce composé est une caractéristique commune dans de nombreux médicaments approuvés par la FDA . Ce groupe peut améliorer l'activité biologique des produits pharmaceutiques. Par conséquent, la 6-Bromo-4-chloro-8-fluoro-2-(trifluorométhyl)quinoléine pourrait être utilisée comme précurseur ou intermédiaire dans la synthèse de nouveaux composés médicinaux ayant des applications potentielles dans le traitement de diverses maladies.
Produits chimiques agricoles
Les quinoléines fluorées, comme notre composé d'intérêt, ont trouvé des applications en agriculture . Elles peuvent être utilisées pour développer de nouveaux pesticides ou herbicides, offrant un moyen de contrôler les ravageurs et les mauvaises herbes plus efficacement grâce aux propriétés uniques conférées par les atomes de fluor.
Science des matériaux
En science des matériaux, l'incorporation de composés fluorés peut conduire au développement de matériaux ayant des propriétés spéciales, telles qu'une résistance accrue aux solvants et aux produits chimiques . Ce composé pourrait contribuer à la synthèse de matériaux avancés pour diverses applications industrielles.
Catalyse
Les propriétés électroniques uniques des composés fluorés les rendent adaptés à une utilisation comme catalyseurs dans les réactions chimiques . La this compound pourrait être impliquée dans des processus catalytiques qui nécessitent la stabilité et la réactivité fournies par les atomes de fluor.
Chimie analytique
En chimie analytique, les composés fluorés sont souvent utilisés comme étalons ou réactifs en raison de leurs signatures chimiques distinctes . Ce composé pourrait être utilisé dans le développement de nouvelles méthodes analytiques ou dans l'amélioration de méthodes existantes.
Synthèse organique
Ce composé peut servir de bloc de construction en synthèse organique, en particulier dans la construction de molécules fluorées complexes . Ses atomes d'halogène réactifs en font un réactif polyvalent pour former des liaisons carbone-hétéroatome.
Cristaux liquides
Les quinoléines fluorées sont connues pour être des composants des cristaux liquides . La structure du composé pourrait être utilisée dans la conception de nouveaux écrans à cristaux liquides avec des performances et une stabilité améliorées.
Inhibition enzymatique
En raison de la présence de la structure quinoléique, connue pour ses propriétés inhibitrices enzymatiques, ce composé pourrait être étudié pour son potentiel à agir comme un inhibiteur enzymatique . Cette application pourrait conduire au développement de nouveaux traitements pour les maladies où la régulation enzymatique est cruciale.
Safety and Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCVGVZBRRHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518527.png)
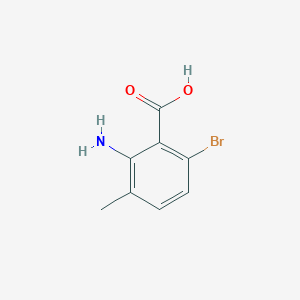
![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)

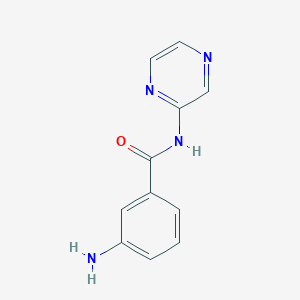
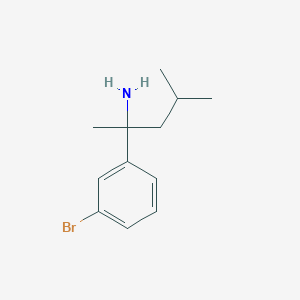
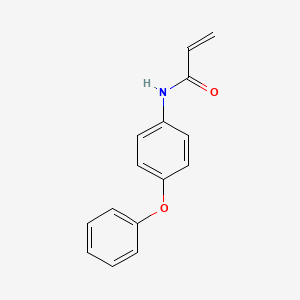
![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
methyl})amine](/img/structure/B1518538.png)
